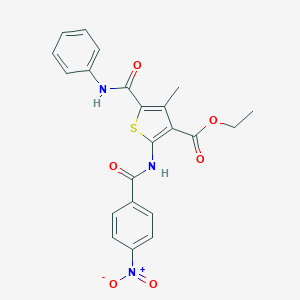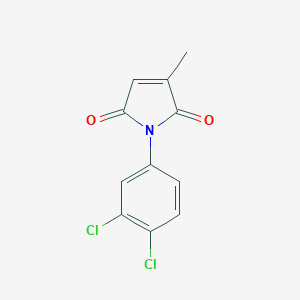
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Nitro Group: Nitration of the thiophene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzoylamino Group: The nitro-substituted thiophene is then reacted with benzoyl chloride in the presence of a base to form the benzoylamino group.
Introduction of the Phenylcarbamoyl Group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to introduce the phenylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Quinazolinones: Another class of compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
ethyl 5-(anilinocarbonyl)-2-({4-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its thiophene ring, combined with the nitro, benzoylamino, and phenylcarbamoyl groups, makes it a versatile compound for various scientific research and industrial applications.
属性
分子式 |
C22H19N3O6S |
|---|---|
分子量 |
453.5g/mol |
IUPAC 名称 |
ethyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19N3O6S/c1-3-31-22(28)17-13(2)18(20(27)23-15-7-5-4-6-8-15)32-21(17)24-19(26)14-9-11-16(12-10-14)25(29)30/h4-12H,3H2,1-2H3,(H,23,27)(H,24,26) |
InChI 键 |
JXESQFAJFXPFCR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [5-bromo-4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetate](/img/structure/B393993.png)
![ethyl 2-(4-{2,4-bisnitrophenoxy}benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393994.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393996.png)
![N,N-DIETHYL-4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE](/img/structure/B393997.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393998.png)
![1-[3'-(4-BROMOPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394005.png)
![ETHYL (2E)-5-(4-CHLOROPHENYL)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394007.png)
![(5E)-2-anilino-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B394008.png)
![ethyl 2-(2-bromo-4,5-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394010.png)
![ethyl 3'-(4-methylphenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394011.png)

![1-[3'-(3-CHLOROPHENYL)-4-(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B394013.png)

